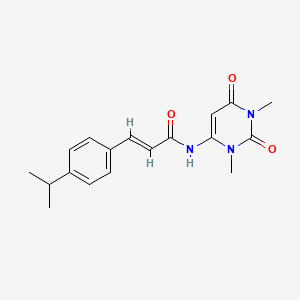
1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine, commonly known as NBDPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDPP belongs to the class of piperazine compounds and is widely studied for its mechanism of action and physiological effects.
科学研究应用
NBDPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported that NBDPP has anticancer properties and can induce apoptosis in cancer cells. NBDPP also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, NBDPP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of NBDPP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. NBDPP has been reported to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling. NBDPP also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NBDPP has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects. Furthermore, NBDPP has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells.
实验室实验的优点和局限性
The advantages of using NBDPP in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using NBDPP in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which needs to be carefully monitored.
未来方向
There are several future directions for the study of NBDPP. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the structure-activity relationship of NBDPP and develop more potent analogs. Furthermore, the development of novel drug delivery systems for NBDPP can potentially overcome its solubility issues and improve its efficacy.
Conclusion:
In conclusion, NBDPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of NBDPP is well-established, and it has been extensively studied for its mechanism of action and physiological effects. Although there are limitations to using NBDPP in lab experiments, there are several future directions for its study, which can potentially lead to the development of novel therapeutic agents.
合成方法
The synthesis of NBDPP involves a multistep process that includes the reaction of 4-pyridinylmethylamine with 1,4-dibromobutane to form 4-(4-pyridinylmethyl)piperazine. The resulting compound undergoes nitration with nitric acid to produce 1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine. The synthesis method of NBDPP is well-established and has been reported in various scientific journals.
属性
IUPAC Name |
(4-nitrophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-1-3-16(4-2-15)21(23)24)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDRYNKKZFEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)


![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)


![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)

![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)

![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)